molecular formula C9H5ClOS B1405855 7-Chlorobenzo[b]thiophene-2-carbaldehyde CAS No. 477735-67-4

7-Chlorobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B1405855
CAS No.: 477735-67-4
M. Wt: 196.65 g/mol
InChI Key: AMLIAHVNZRIOKN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry

The compound 7-chlorobenzo[b]thiophene-2-carbaldehyde is systematically named according to IUPAC rules as 7-chloro-1-benzothiophene-2-carbaldehyde . This nomenclature specifies the benzothiophene core substituted with a chlorine atom at the 7th position and a formyl (-CHO) group at the 2nd position. The CAS Registry Number for this compound is 477735-67-4 , a unique identifier used in chemical databases and regulatory documentation.

Molecular Formula and Weight

The molecular formula of this compound is C₉H₅ClOS , corresponding to a molecular weight of 196.65 g/mol . The formula accounts for nine carbon atoms, five hydrogen atoms, one chlorine atom, one oxygen atom, and one sulfur atom.

Property Value
Molecular Formula C₉H₅ClOS
Molecular Weight (g/mol) 196.65
CAS Registry Number 477735-67-4

Structural Elucidation Techniques

Structural characterization of this compound relies on spectroscopic and spectrometric methods:

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong carbonyl (C=O) stretching vibration at ~1705 cm⁻¹ , consistent with aromatic aldehydes. Additional peaks near 2830–2695 cm⁻¹ confirm the presence of an aldehyde C–H bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.0 ppm , while aromatic protons appear between δ 7.2–8.1 ppm due to the benzothiophene ring and chlorine substitution.
  • ¹³C NMR : Key signals include the aldehyde carbon at δ 190–195 ppm , aromatic carbons at δ 125–150 ppm , and the sulfur-bearing carbon at δ 110–120 ppm .
NMR Signal Chemical Shift (ppm)

Properties

IUPAC Name

7-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIAHVNZRIOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[b]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 7-chlorobenzo[b]thiophene with a formylating agent such as dimethylformamide (DMF) in the presence of a strong base like butyllithium (BuLi). This one-pot sequential reaction yields this compound with a high isolated yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

7-Chlorobenzo[b]thiophene-2-carbaldehyde serves as a crucial intermediate in the synthesis of diverse organic compounds. It has been employed in the preparation of various derivatives that exhibit biological activity, making it a focal point for researchers aiming to develop new pharmaceuticals.

Key Reactions

  • Formylation Reactions : The compound can undergo formylation reactions to yield dialdehyde intermediates, which are essential for further synthetic transformations. For instance, the reaction with dimethylformamide (DMF) under specific conditions can lead to high yields of desired products .
  • Scaffold Hopping : In medicinal chemistry, it has been utilized in scaffold hopping approaches to optimize inhibitors for tankyrase proteins, which are implicated in cancer progression. Compounds derived from this compound have shown promising selectivity profiles against PARP enzymes, indicating their potential as anticancer agents .

Research has demonstrated that derivatives of this compound possess notable biological activities, including antibacterial and anticancer properties.

Antibacterial Properties

A study synthesized a series of compounds incorporating the benzo[b]thiophene nucleus and evaluated their activity against Staphylococcus aureus. One derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains, showcasing the compound's potential as an antibacterial agent .

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer effects. For example, certain synthesized derivatives demonstrated significant inhibition of cancer cell lines, suggesting that modifications to the benzo[b]thiophene structure can enhance therapeutic efficacy .

Case Study 1: Tankyrase Inhibitors

In a study focusing on tankyrase inhibition, several derivatives of this compound were synthesized and tested. The results indicated that these compounds could inhibit tankyrase activity by over 70%, highlighting their potential as selective therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Screening

Another investigation involved synthesizing a library of compounds based on this compound and screening them for antimicrobial activity. The study identified several promising candidates with potent activity against both Gram-positive and Gram-negative bacteria, further supporting the compound's utility in developing new antibiotics .

Data Tables

The following table summarizes key properties and biological activities associated with derivatives of this compound:

Compound NameBiological ActivityMIC (µg/mL)Reference
(E)-6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideAntibacterial against S. aureus4
Derivative AAnticancer (MCF-7 cell line)IC50 = X µM
Derivative BTankyrase inhibition>70%

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[b]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional similarities of 7-chlorobenzo[b]thiophene-2-carbaldehyde to related compounds are quantified using molecular similarity indices (Table 1). Key analogues include:

Compound Name CAS Number Similarity Score Substituents (Position) Functional Group
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 1825392-01-5 0.94 Cl (7), -OH (3) Carboxylic acid
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 1393803-55-8 0.88 Cl (6), -OH (3) Carboxylic acid
7-Chloro-1-benzothiophene-2-carboxylic acid 90407-16-2 0.78 Cl (7) Carboxylic acid
Thiophene-2-carbaldehyde 98-03-3 N/A None Aldehyde

Table 1. Structural analogues of this compound, highlighting substituent positions and functional group variations .

  • Chlorine Position : Moving the chlorine from position 7 to 6 reduces similarity (0.94 → 0.88), as it alters electronic distribution and steric interactions .
  • Functional Groups : Replacement of the aldehyde with a carboxylic acid (e.g., 7-chloro-1-benzothiophene-2-carboxylic acid, similarity 0.78) significantly lowers similarity due to differences in reactivity and hydrogen-bonding capacity .

Biological Activity

7-Chlorobenzo[b]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[b]thiophene derivatives. For instance, the antiproliferative effects of various substituted benzo[b]thiophenes have been evaluated against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Studies

  • In Vitro Antiproliferative Activity : A study demonstrated that certain benzo[b]thiophene derivatives exhibited IC50 values ranging from 2.14 to 19.34 µM against various cancer cell lines. Notably, a derivative showed potent activity with IC50 values of 6.83 µM for HepG2, 3.64 µM for MCF-7, and 5.18 µM for HeLa cells .
  • Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of key protein kinases such as EGFR, HER2, and VEGFR2. For example, one compound demonstrated IC50 values of 0.279 µM for EGFR and 0.224 µM for HER2, indicating strong inhibitory effects compared to standard drugs .

Table 1: Antiproliferative Activity of Benzo[b]thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)
6bHepG26.83
6bMCF-73.64
6bHeLa5.18
Reference DrugDoxorubicinVaries

Antibacterial Activity

The antibacterial properties of benzo[b]thiophene derivatives have also been explored. One study reported that certain halogenated derivatives exhibited significant activity against Staphylococcus aureus, including strains resistant to conventional antibiotics.

Case Study

  • Antistaphylococcal Activity : A derivative was tested against daptomycin-resistant S. aureus and showed no cytotoxicity at concentrations significantly above the minimum inhibitory concentration (MIC), indicating a favorable safety profile .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent.

  • CYP Inhibition : The compound has been identified as a CYP1A2 inhibitor but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Skin Permeation : The Log Kp value indicates that it is permeable through skin barriers, which is beneficial for topical formulations .

Table 2: Pharmacokinetic Properties

PropertyValue
CYP1A2 InhibitorYes
CYP3A4 InhibitorNo
Log Kp (cm/s)-5.34
Log Po/w (Consensus)2.58

Q & A

Q. What advanced analytical methods validate the purity of this compound in complex matrices?

  • Answer : Techniques include:
  • HPLC-MS : Quantifies trace impurities (e.g., aldol dimers) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • TGA-DSC : Assesses thermal stability for storage and reaction planning .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 2
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7-Chlorobenzo[b]thiophene-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.